N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
Description
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3-methylbenzamide moiety at position 3. The 4-methoxy group on the phenyl ring may enhance solubility and influence binding affinity, while the 3-methylbenzamide substituent could contribute to steric and electronic interactions with target receptors.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-4-3-5-14(10-13)20(24)21-19-17-11-26-12-18(17)22-23(19)15-6-8-16(25-2)9-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSKCDVLUKSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves several steps. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with 2-acetylthiophene to form the thieno[3,4-c]pyrazole core. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological receptors, particularly cannabinoid receptors, to understand its pharmacological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on pain management and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including analgesia, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets include CB1 and CB2 receptors, and the pathways involved are primarily related to the endocannabinoid system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives of the thieno[3,4-c]pyrazole and related heterocyclic systems. Below is a detailed comparison:
Structural and Functional Comparison
Key Observations
Substituent Effects on Selectivity :
- The 4-methoxyphenyl group (present in both the target compound and Compound 12) is associated with improved solubility and moderate CRY2 selectivity compared to methyl-substituted analogs like Compound 11 .
- Dimethyl substituents (Compound 11) enhance hydrophobicity and CRY1 selectivity, suggesting that steric bulk at these positions favors CRY1 binding .
Core Heterocycle Differences: The thieno[3,4-c]pyrrole derivative () replaces pyrazole with pyrrole, introducing a more electron-rich core. This may alter binding interactions or metabolic stability compared to pyrazole-based analogs .
Pharmacological Activity: Compound 11 (CRY1-selective) and Compound 12 (CRY2-selective) demonstrate that minor structural changes (e.g., methyl vs. methoxy groups) can drastically shift target specificity. The target compound’s 3-methylbenzamide group may similarly influence its selectivity .
Unresolved Questions :
- The target compound’s exact EC₅₀ values, metabolic stability, and in vivo efficacy remain uncharacterized in the provided evidence. Further studies are needed to compare its pharmacokinetic profile with Compound 12, which shares its 4-methoxyphenyl moiety.
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H16N4O4S
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1-n1nc(CSC2)c2c1NC(c(cc1)ccc1)=O
This unique structure includes a thieno[3,4-c]pyrazole moiety fused with a benzamide structure, which contributes to its biological activity.
Mechanisms of Biological Activity
This compound has shown promising activity in several biological assays:
- Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, influencing various physiological processes including pain modulation and appetite regulation.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines. It has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Antitumor Studies
A study focusing on the antitumor properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound was found to inhibit the growth of Mia PaCa-2 and PANC-1 pancreatic cancer cells significantly. The mechanism involved the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 15.5 | Induction of apoptosis |
| PANC-1 | 12.8 | Cell cycle arrest |
Cannabinoid Receptor Studies
The agonistic activity on cannabinoid receptors has been explored in vivo and in vitro. In animal models, administration of the compound resulted in reduced pain responses and increased food intake, suggesting its potential therapeutic use in managing chronic pain and appetite stimulation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the thieno[3,4-c]pyrazole core can enhance biological activity. Variations in substituents on the benzamide moiety have been shown to affect receptor binding affinity and selectivity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thieno[3,4-c]pyrazole with chloro group | Moderate cannabinoid activity |
| Compound B | Thieno[3,4-c]pyrazole with nitro group | Enhanced antitumor efficacy |
Q & A
Q. What are the key synthetic strategies for synthesizing N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide?
- Methodological Answer : Synthesis typically involves cyclization of thiophene and pyrazole precursors, followed by substitution reactions. Key steps include:
- Core Formation : Cyclization under reflux using catalysts like acetic acid or DMF to form the thieno[3,4-c]pyrazole core .
- Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution. The benzamide moiety is added through amide coupling reagents (e.g., EDCI/HOBt) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the compound.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thienopyrazole core) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~408 for C21H21N3O3S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) or kinases (e.g., MAPK) via hydrophobic binding to catalytic domains .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the methoxyphenyl group’s electron-donating effects .
- Validation : Use in vitro assays (e.g., enzyme inhibition assays with IC50 determination) and molecular docking simulations to predict binding affinities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 3-methylbenzamide group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess impact on potency .
- Biological Testing : Compare IC50 values across modified analogs (e.g., anti-cancer activity in MCF-7 cells) :
| Analog | IC50 (µM) | Target |
|---|---|---|
| Parent Compound | 15.0 | Breast Cancer |
| 3-Nitrobenzamide Derivative | 8.2 | Lung Cancer |
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .
Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C typical for thienopyrazoles) .
- Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation products via LC-MS .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling pathways (e.g., apoptosis, NF-κB) .
- In Vivo Validation : Administer to xenograft models (e.g., nude mice with A549 tumors) and monitor tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
